molecular formula C37H37BrN2O B8017375 Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)-

Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)-

Cat. No.: B8017375
M. Wt: 605.6 g/mol
InChI Key: PJJLJGALGZFRKQ-GEORNKLJSA-N
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Description

Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)-: is a cinchona-based chiral phase-transfer catalyst (PTC) used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- can be synthesized from N-(9-anthracenylmethyl)cinchonindinium chloride. The preparation involves the reaction of N-(9-anthracenylmethyl)cinchonindinium chloride with allyl bromide under specific conditions .

Chemical Reactions Analysis

Types of Reactions: : Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- primarily undergoes asymmetric alkylation reactions. It can catalyze the asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base with different arylmethyl bromides in a micellar medium .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions are enantioselective alkylated compounds, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Scientific Research Applications

Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- involves its role as a chiral phase-transfer catalyst. It facilitates the transfer of reactants between different phases, enabling enantioselective reactions. The molecular targets and pathways involved include the interaction with substrates to form enantioselective products through asymmetric alkylation .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylcinchonidinium bromide
  • N-Benzylquininium chloride
  • Cinchonidine
  • Cinchonine

Uniqueness: : Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- is unique due to its specific structure, which includes the anthracenylmethyl group. This structure enhances its ability to act as a chiral phase-transfer catalyst, making it more effective in certain asymmetric synthesis reactions compared to other similar compounds .

Properties

IUPAC Name

4-[(R)-1-anthracen-9-ylbut-3-en-2-yloxy-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O.BrH/c1-3-25-24-39-20-18-26(25)22-36(39)37(33-17-19-38-35-16-10-9-15-32(33)35)40-29(4-2)23-34-30-13-7-5-11-27(30)21-28-12-6-8-14-31(28)34;/h3-17,19,21,25-26,29,36-37H,1-2,18,20,22-24H2;1H/t25?,26?,29?,36-,37+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJLJGALGZFRKQ-GEORNKLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=[NH+]C4=CC=CC=C34)OC(CC5=C6C=CC=CC6=CC7=CC=CC=C75)C=C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1CN2CCC1C[C@H]2[C@@H](C3=CC=[NH+]C4=CC=CC=C34)OC(CC5=C6C=CC=CC6=CC7=CC=CC=C75)C=C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H37BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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